molecular formula C8H5BrN2O B13523776 8-Bromo-1,6-naphthyridin-4-ol

8-Bromo-1,6-naphthyridin-4-ol

Cat. No.: B13523776
M. Wt: 225.04 g/mol
InChI Key: UCHKPPXKWFYBGG-UHFFFAOYSA-N
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Description

Overview of Fused Pyridine (B92270) Heterocycles and the Naphthyridine Isomeric System

Fused pyridine heterocycles are a class of organic compounds characterized by a pyridine ring fused to at least one other ring, which can be carbocyclic or another heterocycle. bldpharm.com These structures are of immense interest in medicinal chemistry, organic synthesis, and material sciences due to their unique electronic properties, enhanced chemical stability, and diverse biological activities. bldpharm.comachemblock.com The fusion of rings often results in a rigid, planar structure that can interact effectively with biological targets. bldpharm.com

A prominent member of this family is the naphthyridine system, also known as diazanaphthalene or pyridopyridine. nih.govsigmaaldrich.com Naphthyridines are bicyclic heterocyclic compounds composed of two fused pyridine rings. sigmaaldrich.com Based on the relative positions of the two nitrogen atoms, there are six possible isomers. These are categorized into two groups: the 1,X-naphthyridines (where X can be 5, 6, 7, or 8) and the 2,X-naphthyridines (where X can be 6 or 7). nih.govsigmaaldrich.com Each isomer possesses distinct chemical and biological properties, making the naphthyridine framework a versatile and rich area for chemical exploration. nih.gov

Strategic Importance of Naphthyridine Scaffolds in Modern Organic Synthesis

Naphthyridine scaffolds are considered "privileged structures" in medicinal chemistry, a concept that describes molecular frameworks that are able to bind to multiple biological receptors. nih.gov This versatility has established their strategic importance in the design and synthesis of new therapeutic agents. sigmaaldrich.comsigmaaldrich.com Derivatives of naphthyridine have demonstrated a remarkably broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive properties. sigmaaldrich.comsigmaaldrich.com

The rigid and planar nature of the naphthyridine core allows for well-defined spatial arrangements of substituents, facilitating precise interactions with enzyme active sites and receptors. bldpharm.com This structural feature is a key reason for their success in drug discovery. Beyond pharmaceuticals, naphthyridine derivatives are valuable in materials science, where their electronic and photophysical properties are harnessed for applications such as organic light-emitting diodes (LEDs). sigmaaldrich.com Furthermore, the chemical tractability of the naphthyridine system makes it an ideal scaffold for the construction of compound libraries for high-throughput screening, accelerating the discovery of new lead compounds. bldpharm.com

Rationalizing the Significance of Positional Bromination and Hydroxyl Functionality in Naphthyridinols for Synthetic Accessibility and Reactivity

The specific substitution pattern of a naphthyridine core dictates its chemical behavior and potential applications. In 8-Bromo-1,6-naphthyridin-4-ol, the bromine atom and the hydroxyl group are strategically positioned to serve as versatile handles for synthetic transformations.

Positional Bromination: The introduction of a bromine atom onto the naphthyridine ring is a critical step for enabling further molecular diversification. The bromine atom at a specific position, such as in this compound, acts as a highly effective reactive site. It is an excellent leaving group in nucleophilic aromatic substitution reactions, allowing for the introduction of a wide array of nucleophiles like amines, thiols, and alkoxides. chemsrc.com Moreover, the bromo-substituent is an ideal precursor for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. This reactivity transforms the relatively inert C-H bond into a versatile functional group, dramatically expanding the synthetic accessibility to complex derivatives that would be difficult to synthesize otherwise.

Hydroxyl Functionality: The hydroxyl group in naphthyridinols (which exist in tautomeric equilibrium with their corresponding naphthyridinone forms) significantly influences the molecule's properties and reactivity. sigmaaldrich.com Hydroxyl groups can form strong, directional hydrogen bonds, a crucial interaction for molecular recognition and binding affinity to biological targets. While this can be highly advantageous, it is balanced by a significant desolvation penalty. From a synthetic standpoint, the hydroxyl group is exceptionally useful. It can be transformed into other functional groups, and its conversion into a halogen (e.g., via treatment with phosphoryl halides) is a common and vital strategy in naphthyridine chemistry. This transformation of a hydroxyl/keto group into a leaving group, like chlorine or bromine, provides another reactive site for the synthetic chemist to exploit, enabling the construction of a vast library of novel compounds from a single naphthyridinol precursor.

Chemical Data for this compound

PropertyValueSource
CAS Number 72754-03-1
Molecular Formula C₈H₅BrN₂O
Molecular Weight 225.04 g/mol
Canonical SMILES C1=CN=C2C(=C1)C(=O)C=CN=C2BrN/A
InChI Key QDOLSUHXUOKZJY-UHFFFAOYSA-N

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5BrN2O

Molecular Weight

225.04 g/mol

IUPAC Name

8-bromo-1H-1,6-naphthyridin-4-one

InChI

InChI=1S/C8H5BrN2O/c9-6-4-10-3-5-7(12)1-2-11-8(5)6/h1-4H,(H,11,12)

InChI Key

UCHKPPXKWFYBGG-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=C(C=NC=C2C1=O)Br

Origin of Product

United States

Synthetic Methodologies for 8 Bromo 1,6 Naphthyridin 4 Ol and Its Congeners

Convergent and Divergent Synthetic Routes to the 1,6-Naphthyridine (B1220473) Core

The construction of the 1,6-naphthyridine core is achieved through various synthetic routes that can be either convergent, where molecular fragments are combined in a way that the target molecule's basic skeleton is assembled late in the synthesis, or divergent, where a common intermediate is used to generate a library of structurally diverse analogs. These strategies often employ either cyclocondensation reactions to form the fused ring system or powerful transition-metal-catalyzed reactions for carbon-carbon and carbon-heteroatom bond formation.

Cyclocondensation reactions represent the classical approach to naphthyridine synthesis, involving the formation of the second pyridine (B92270) ring onto an existing one. These methods are often named after their discoverers and have been adapted from quinoline (B57606) synthesis.

The Friedländer annulation, a condensation reaction between an ortho-aminoaryl aldehyde or ketone and a compound containing a reactive methylene (B1212753) group (α-CH2-C=O), is a fundamental method for synthesizing quinolines and has been adapted for naphthyridines. nih.gov Modified versions have been developed to improve efficiency and substrate scope. One such modification is the dehydrogenative Friedländer annulation, which can utilize alcohols or ketones as starting materials under catalytic conditions. nih.govresearcher.life For instance, a manganese-catalyzed, ligand-free synthesis of (E)-1,2,3,4-tetrahydrobenzo[b] thieme-connect.comnih.govnaphthyridines has been reported, proceeding through a dehydrogenative Friedländer annulation followed by C(sp3)–H functionalization. nih.govacs.org Another modified, one-pot approach for preparing 1,6-naphthyridines involves the dimetalation of an N-2-pyridylpivalamide, followed by a reaction with a β-alkoxyacrolein derivative. researchgate.net

Table 1: Examples of Modified Friedländer Annulation Approaches

Starting Materials Key Reagents/Catalyst Product Type Reference
2-amino-5-chlorobenzhydrol, 1-benzyl-4-piperidinol MnO₂, KOtBu, Deep Eutectic Solvents (E)-1,2,3,4-Tetrahydrobenzo[b] thieme-connect.comnih.govnaphthyridines nih.govacs.org
N-2-pyridylpivalamide, β-alkoxyacrolein derivative BuLi-TMEDA Substituted 1,6-naphthyridines researchgate.net
4-amino-2-chloroquinoline-3-carbaldehyde, Aromatic ketones Ammonium acetate Arylbenzo[h] thieme-connect.comnih.govnaphthyridines nih.govresearchgate.net

The Skraup and Doebner-Miller reactions are traditional, acid-catalyzed methods for quinoline synthesis that have been applied to naphthyridine construction. thieme-connect.dejst.go.jp The Skraup reaction typically involves heating an aminopyridine with glycerol, sulfuric acid, and an oxidizing agent. acs.org The related Doebner-Miller reaction utilizes α,β-unsaturated aldehydes or ketones, which can be formed in situ from aldehydes or ketones. acs.orgjst.go.jp The application of these harsh, classical methods to produce 1,6-naphthyridines from 4-aminopyridine (B3432731) derivatives requires careful control of reaction conditions to achieve cyclization and avoid polymerization or degradation of the starting materials.

The Conrad-Limpach reaction provides a route to naphthyridin-4-ones, which are tautomers of 4-hydroxynaphthyridines. mdpi.com The synthesis involves the condensation of an aminopyridine with a β-ketoester, followed by a thermal cyclization of the resulting enamine intermediate. mdpi.commdpi.com Depending on the cyclization temperature, either the 4-oxo (Conrad-Limpach) or 2-oxo (Knorr) isomer can be favored. For the synthesis of 1,6-naphthyridin-4-ones, a 4-aminopyridine derivative is the required starting material. A key challenge in this method can be controlling the chemoselectivity during the high-temperature cyclization step, which is often carried out in diphenyl ether at temperatures exceeding 230 °C. mdpi.com An alternative to β-ketoesters is the use of Meldrum's acid, which can react with aminopyridines to form intermediates that cyclize to hydroxynaphthyridines upon heating. mdpi.com

Table 2: Reagents for Conrad-Limpach Synthesis of Naphthyridinones

Amine Component Carbonyl Component Key Conditions Product Core Reference
4-Aminopyridine derivative β-Ketoester (e.g., ethyl acetoacetate) Thermal cyclization (~250 °C) 1,6-Naphthyridin-4-one mdpi.com
3-Aminopyridine derivative Meldrum's acid / triethyl orthoformate Heating in Dowtherm A 1,5-Naphthyridin-4-one mdpi.com

Modern synthetic chemistry heavily relies on transition-metal-catalyzed cross-coupling reactions to construct complex molecular architectures with high efficiency and functional group tolerance. Palladium-catalyzed reactions are particularly prominent in the synthesis of the 1,6-naphthyridine core and its derivatives. smolecule.com

Palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings are powerful tools for the functionalization and construction of the 1,6-naphthyridine scaffold. thieme-connect.comsmolecule.com These methods often start with a halogenated pyridine or naphthyridine and use a series of coupling and/or cyclization steps to build the final structure.

Suzuki-Miyaura Coupling: This reaction is widely used for creating C-C bonds between an organoboron compound and an organic halide. A key strategy for synthesizing substituted 1,6-naphthyridines involves the site-selective Suzuki-Miyaura coupling of dihalogenated 1,6-naphthyridines. thieme-connect.com For example, with 5,7-dichloro-1,6-naphthyridine, the first coupling reaction occurs preferentially at the C5 position, allowing for the sequential and controlled introduction of different aryl or alkyl groups. thieme-connect.comdntb.gov.ua This regioselectivity is influenced by electronic and steric factors, as well as the potential for the catalyst to coordinate with the ring nitrogens. rsc.org This divergent approach enables the synthesis of a wide array of derivatives from a single, common intermediate. nih.gov

Table 3: Regioselective Suzuki-Miyaura Coupling of 5,7-Dichloro-1,6-naphthyridine

Arylboronic Acid Catalyst / Base Product (Mono-substitution at C5) Yield Reference
Phenylboronic acid Pd(PPh₃)₄ / Na₂CO₃ 7-Chloro-5-phenyl-1,6-naphthyridine 85% thieme-connect.com
4-Methoxyphenylboronic acid Pd(PPh₃)₄ / Na₂CO₃ 7-Chloro-5-(4-methoxyphenyl)-1,6-naphthyridine 80% thieme-connect.com
4-Fluorophenylboronic acid Pd(PPh₃)₄ / Na₂CO₃ 7-Chloro-5-(4-fluorophenyl)-1,6-naphthyridine 82% thieme-connect.com

Heck Reaction: The Heck reaction forms a C-C bond between an unsaturated halide and an alkene, catalyzed by palladium. clockss.org It has been effectively used to construct the naphthyridine skeleton through intramolecular cyclization. clockss.org A notable application is the synthesis of a 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) scaffold, which featured a Heck-type vinylation of a chloropyridine with ethylene (B1197577) gas. nih.govacs.org The resulting 2-vinyl-3-acylpyridine intermediate undergoes a subsequent one-pot cyclization mediated by ammonia (B1221849) to form the dihydronaphthyridine ring, demonstrating an atom-economical approach to the core structure. nih.govacs.org

Sonogashira Coupling: This coupling reaction between a terminal alkyne and an aryl or vinyl halide is a powerful method for introducing alkynyl moieties, which can serve as precursors for subsequent annulation reactions. ccspublishing.org.cn A common strategy involves the Sonogashira coupling of a halogenated pyridine or quinoline, followed by an intramolecular cyclization to forge the second ring of the naphthyridine system. researchgate.netsemanticscholar.orgtandfonline.com For example, benzo[b] thieme-connect.comnih.govnaphthyridine derivatives have been synthesized via a copper-free Sonogashira coupling of 2-chloroquinolines with phenylacetylene (B144264), followed by a rapid annulation in aqueous ammonia. researchgate.net This sequence efficiently builds the fused heterocyclic system.

Transition-Metal-Catalyzed Cross-Coupling Approaches

Palladium-Catalyzed Carbon-Heteroatom (N, O) Bond Formations

Palladium-catalyzed cross-coupling reactions are pivotal in the synthesis of functionalized naphthyridine systems, enabling the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. These reactions are valued for their efficiency, mild conditions, and tolerance of various functional groups. rsc.org

One prominent method is the Buchwald-Hartwig amination, which is used to form C-N bonds. For instance, 2-amino-1,5-naphthyridine derivatives have been synthesized by coupling a halo-naphthyridine with an amine in the presence of a palladium catalyst and a phosphine (B1218219) ligand like XantPhos. nih.gov Similarly, palladium catalysts facilitate the coupling of tetrahydropyran-amide with a bromo-naphthyridine derivative, using (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthalene (BINAP) as the ligand, to create amide-containing naphthyridines. nih.gov

Palladium catalysis is also instrumental in forming C-O bonds. While direct palladium-catalyzed synthesis of benzofurans from 2-halophenols has not been widely reported, the reaction of iodinated pyridinols with phenylacetylene in the presence of a palladium catalyst leads to the formation of the corresponding furopyridines. clockss.org In the context of 1,6-naphthyridines, sequential palladium-catalyzed reactions, such as alkoxylation followed by amination on dihalonaphthyridine derivatives, have been used to synthesize alkoxy-amino-1,5-naphthyridines. mdpi.com

A one-pot, stepwise coupling-annulation reaction catalyzed by palladium has been developed for the synthesis of sulfur- and nitrogen-substituted benzo[b] mdpi.comclockss.orgnaphthyridines from 2-chloroquinoline-3-carbonitriles. researchgate.netresearchgate.net This method highlights the versatility of palladium catalysis in constructing complex heterocyclic systems through multiple bond formations in a single pot. researchgate.netresearchgate.net

Catalyst SystemReactantsProduct TypeReference
Palladium & XantPhosHalo-naphthyridine, Amine2-Amino-1,5-naphthyridine nih.gov
Palladium & BINAPBromo-naphthyridine, Tetrahydropyran-amideAmide-containing naphthyridine nih.gov
Palladium catalystIodinated pyridinol, PhenylacetyleneFuropyridine clockss.org
Palladium catalystDihalonaphthyridine, Alcohol, AmineAlkoxy-amino-1,5-naphthyridine mdpi.com
Palladium catalyst2-Chloroquinoline-3-carbonitrile, Nucleophiles (S or N)Substituted benzo[b] mdpi.comclockss.orgnaphthyridines researchgate.netresearchgate.net

Strategic Introduction of Bromine Substituent at the 8-Position

The introduction of a bromine atom at the 8-position of the 1,6-naphthyridine ring is a key step in the synthesis of 8-bromo-1,6-naphthyridin-4-ol. This can be achieved through several methods, including direct bromination, halogen-dance reactions, or by using building blocks that already contain the bromine atom.

Direct bromination of a naphthyridine precursor is a straightforward approach to introduce a bromine substituent. The regioselectivity of this reaction, which determines the position of bromination, is influenced by the existing substituents on the naphthyridine ring and the reaction conditions. For instance, the bromination of 1,6-naphthyridine can lead to 8-bromo-1,6-naphthyridine, which can then be used in subsequent reactions. researchgate.net Similarly, 3,7-dibromo-1,5-dioctyl-1,5-naphthyridine-2,6-dione has been synthesized by treating the corresponding dione (B5365651) with bromine. nih.gov N-bromosuccinimide (NBS) is another common brominating agent used for such transformations. nih.gov

Halogen-dance reactions (HDR) provide a powerful method for the isomerization of halogenated heterocycles, allowing for the introduction of a halogen at a position that is not accessible through direct halogenation. clockss.org This reaction typically involves treating a halo-heterocycle with a strong base, such as lithium diisopropylamide (LDA), which facilitates the migration of the halogen atom. clockss.orgscribd.com For example, treating 2-iodobenzofuran (B1590796) with lithium 2,2,6,6-tetramethylpiperidide can result in the formation of 3-iodobenzofuran. researchgate.net While specific examples for this compound are not detailed, the principle can be applied to naphthyridine systems to achieve specific substitution patterns. scribd.com These reactions are often driven by the formation of a more stable metallated intermediate. scribd.com

An alternative and often more controlled strategy involves the use of building blocks that are already functionalized with a bromine atom. These pre-functionalized precursors are then used in cyclization reactions to construct the desired naphthyridine ring system. This approach offers better control over the final substitution pattern. For example, 2-bromo-6-fluoropyridin-3-amine (B1374916) has been used as a precursor in a Heck reaction followed by cyclization to yield a 1,5-naphthyridine (B1222797) derivative. nih.gov

A tandem nitrile hydration/cyclization procedure has been developed to access 1,6-naphthyridine-5,7-diones, which can then be converted to highly reactive ditriflate intermediates for further functionalization. acs.org This highlights the utility of building a functionalized core that can be further elaborated.

Starting MaterialReagentProductReference
2-bromo-6-fluoropyridin-3-amineMethyl acrylate, PBu31,5-Naphthyridine derivative nih.gov
Functionalized nitrileWater, then triflic anhydride (B1165640)1,6-Naphthyridine-5,7-ditriflate acs.org

Selective Introduction and Interconversion of the 4-Hydroxyl Group

The 4-hydroxyl group of this compound is typically introduced by the hydrolysis of a precursor containing a suitable leaving group, most commonly a halogen, at the 4-position.

The hydrolysis of a 4-halo-1,6-naphthyridine derivative is a common and effective method for introducing the 4-hydroxyl group. The reaction is generally carried out by treating the halogenated precursor with water, often in the presence of an acid or a base as a catalyst. google.com For instance, 4-chloro-1,6-naphthyridine (B1592299) can be hydrolyzed to 1,6-naphthyridin-4-ol (B1277894). biosynth.com This transformation is a standard procedure in naphthyridine chemistry. mdpi.com

The synthesis of the required 4-chloro precursors can be achieved by treating the corresponding naphthyridinone with a chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). mdpi.com This chlorination step converts the carbonyl group into a reactive chloro group, which is a good leaving group for subsequent nucleophilic substitution, including hydrolysis. mdpi.com

PrecursorReagentsProductReference
4-Chloro-1,6-naphthyridineWater, Acid/Base catalyst1,6-Naphthyridin-4-ol google.combiosynth.com
1,6-Naphthyridin-4-onePOCl₃ or PCl₅4-Chloro-1,6-naphthyridine mdpi.com

Synthesis through Ring-Opening and Re-cyclization Reactions

The construction of the 1,6-naphthyridine skeleton does not always proceed by building the second pyridine ring onto a pre-existing one in a linear fashion. Ring-opening and subsequent re-cyclization reactions offer a powerful, albeit less common, strategy to rearrange atoms and form the desired heterocyclic system, often from a more complex precursor. This approach can provide access to substitution patterns that are difficult to achieve through conventional cyclization methods.

A notable example of this strategy is seen in the synthesis of C8-unsubstituted 1,6-naphthyridin-2(1H)-ones, which are close congeners of the target 4-ol series. mdpi.com This synthetic route commences with a pyrano[4,3-b]pyridine-2,7-dione intermediate. The key transformation involves treating this pyranopyridine with ammonia. This step induces the opening of the pyran ring, which is followed by decarboxylation and the loss of an ammonia molecule. mdpi.com This cascade reaction yields a cyanomethyl-substituted pyridone. The final step is an acid-catalyzed intramolecular cyclization of this intermediate, where the nitrile group reacts with the pyridone ring to successfully form the second pyridine ring, thus furnishing the 1,6-naphthyridin-2(1H)-one scaffold. mdpi.com

The sequence can be summarized as follows:

Cyclization: An appropriate precursor is cyclized in an acidic medium to form a pyrano[4,3-b]pyridine-2,7-dione. mdpi.com

Ring-Opening: The pyranodione is treated with ammonia, which acts as a nucleophile to open the pyran ring. mdpi.com

Rearrangement & Re-cyclization: The opened intermediate undergoes decarboxylation and elimination, leading to a key cyanomethyl pyridone precursor, which then undergoes acid-catalyzed cyclization to the final 1,6-naphthyridinone product. mdpi.com

This methodology highlights how a fused heterocyclic system can be strategically opened and reconfigured to generate the desired naphthyridine core. While this specific example leads to a 2-one derivative, the underlying principle of using a ring-opening/re-cyclization cascade from a fused pyridone offers a potential pathway for accessing variously substituted 1,6-naphthyridines. Another related transformation is the 6→8 ring expansion reaction observed when treating certain tetrahydrobenzo[b] Current time information in Bangalore, IN.clockss.orgnaphthyridines, which creates larger ring systems. mdpi.com

Exploiting Tautomeric Forms in Synthesis

Tautomerism, the interconversion of constitutional isomers through the migration of an atom or group, is a fundamental concept that can be strategically exploited in heterocyclic synthesis. numberanalytics.com For 1,6-naphthyridin-4-ol, the most relevant equilibrium is the keto-enol tautomerism between the 4-hydroxy (enol) form and the 1,6-naphthyridin-4(1H)-one (keto or pyridone) form.

Figure 1: Keto-Enol Tautomerism in the 1,6-Naphthyridin-4-ol System
This compound (Enol form) ⇌ 8-Bromo-1,6-naphthyridin-4(1H)-one (Keto form)

The position of this equilibrium is influenced by factors such as solvent polarity, pH, and temperature. The systematic IUPAC name for a related compound, 6-ethoxy-1,5-naphthyridin-4-ol, is often given as 6-ethoxy-1H-1,5-naphthyridin-4-one, explicitly acknowledging the prevalence of the keto form. vulcanchem.com Studies on other hydroxynaphthyridine isomers, such as 4-hydroxy-1,8-naphthyridines, have also shown a preference for the quinoid (keto) tautomer. rasayanjournal.co.in

This tautomeric behavior is critically important in synthesis because the two forms possess different reactive sites:

Enol Form (this compound): The hydroxyl group (-OH) behaves like a phenol. It can undergo O-alkylation or O-acylation, and it activates the pyridine ring for electrophilic substitution reactions.

Keto Form (8-Bromo-1,6-naphthyridin-4(1H)-one): This form features an amide-like N-H proton and a carbonyl group. The nitrogen can be a site for N-alkylation or N-acylation. The adjacent methylene group (at C5), if present in a partially saturated ring, would be activated by the carbonyl for condensation reactions.

In a synthetic context, a chemist can manipulate the reaction conditions to favor one tautomer and achieve a desired transformation. For instance, performing a reaction in a nonpolar solvent might favor the enol form, making O-alkylation with a reagent like dimethyl sulfate (B86663) possible. Conversely, using a strong base in a polar solvent could deprotonate the nitrogen of the more acidic keto form, facilitating N-alkylation.

A classic synthetic route that implicitly relies on this tautomerism is the Gould-Jacobs reaction, which is widely used for synthesizing 4-hydroxy-substituted azaheterocycles. While not a direct example for the target compound, the synthesis of a 4-hydroxy substituted 1,6-naphthyridin-2(1H)-one from 4-aminonicotinic acid and diethyl malonate demonstrates the formation of the 4-pyridone structure, which is the keto tautomer of the corresponding 4-hydroxynaphthyridine. mdpi.com The stability and reactivity of this keto form are central to the final structure obtained.

Advanced Reactivity and Derivatization Studies of 8 Bromo 1,6 Naphthyridin 4 Ol

Reaction Pathways Involving the Bromine Moiety

The bromine atom at the C-8 position of 8-Bromo-1,6-naphthyridin-4-ol is a key site for synthetic modifications, enabling the introduction of various functional groups through several reaction types.

Nucleophilic Aromatic Substitution (SNAr) Reactions at the C-8 Position

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing aryl halides. In this process, a nucleophile attacks the electron-deficient aromatic ring, leading to the displacement of the halide. The reactivity of the aromatic ring towards nucleophilic attack is enhanced by the presence of electron-withdrawing groups. masterorganicchemistry.com In the context of naphthyridines, the nitrogen atoms within the ring system contribute to the electrophilicity of the carbon atoms, facilitating SNAr reactions.

For related bromo-naphthyridine systems, SNAr reactions with various nucleophiles such as amines and alkoxides have been reported. For instance, the reaction of 8-bromo-1,5-naphthyridin-2(1H)-one with nucleophiles can lead to the substitution of the bromine atom. nih.gov Similarly, amination reactions on bromo-1,5-naphthyridines have been achieved using palladium catalysis, which can be considered a related transformation. mdpi.com

Table 1: Examples of SNAr Reactions on Related Naphthyridine Scaffolds

Starting Material Nucleophile Conditions Product Reference
2-chloro-1,5-naphthyridines Amines Pd-catalysis Amino-1,5-naphthyridines mdpi.com

Further Cross-Coupling Transformations at the Bromo Position (e.g., Arylation, Alkynylation)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The bromine atom at the C-8 position of this compound serves as an excellent handle for such transformations, including Suzuki-Miyaura and Sonogashira couplings.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organohalide with an organoboron compound, catalyzed by a palladium complex. It is widely used for the synthesis of biaryl compounds. For instance, 8-bromo-1,5-naphthyridines have been successfully coupled with various boronic acids to introduce aryl and heteroaryl substituents. mdpi.comresearchgate.net The reaction conditions typically involve a palladium catalyst such as Pd(PPh₃)₄ or a more advanced catalyst system like CataXCium A Pd G3, a base (e.g., K₂CO₃, Cs₂CO₃), and a suitable solvent. mdpi.comnih.gov A novel three-component, two-step, one-pot SNAr–intramolecular cyclization-Suzuki coupling reaction has been developed for the synthesis of benzo[h] mdpi.comsmolecule.comnaphthyridin-2(1H)-ones. nih.gov

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. It is catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. walisongo.ac.id This method has been applied to various halo-naphthyridines to introduce alkynyl groups, which are versatile functionalities for further transformations. researchgate.netresearchgate.net The reaction is typically carried out under mild conditions, making it suitable for complex molecules. walisongo.ac.id

Table 2: Examples of Cross-Coupling Reactions on Bromo-Naphthyridine Analogs

Reaction Type Starting Material Coupling Partner Catalyst System Product Reference
Suzuki-Miyaura 8-bromo-1,5-naphthyridine Arylboronic acid Pd(dppf)Cl₂, K₂CO₃ 8-aryl-1,5-naphthyridine mdpi.com
Suzuki-Miyaura 8-bromo-1,5-naphthyridin-2(1H)-one Substituted 2-chlorophenylboronic acids - Canthin-6-one alkaloids nih.gov

Metal-Halogen Exchange Reactions and Subsequent Quenching

Chemical Transformations of the 4-Hydroxyl Functionality

The 4-hydroxyl group of this compound offers another site for chemical modification, allowing for the synthesis of a variety of derivatives.

Etherification and Esterification Reactions

Etherification: The hydroxyl group can be converted into an ether functionality through reactions like the Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a base to form an alkoxide, followed by reaction with an alkyl halide. Another approach is the Mitsunobu reaction, which allows for the etherification of alcohols under mild conditions using a phosphine (B1218219) reagent and an azodicarboxylate. For example, an 8-hydroxy-1,5-naphthyridine derivative was prepared using a Mitsunobu coupling reaction. mdpi.com

Esterification: The hydroxyl group can be readily esterified by reaction with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base, or with a carboxylic acid under acidic catalysis (Fischer esterification). These reactions provide access to a wide range of ester derivatives.

Oxidation and Reduction Reactions

The reactivity of the 4-hydroxyl group in oxidation and reduction reactions is influenced by its position on the naphthyridine ring, which is part of a vinylogous amide system.

Oxidation: Direct oxidation of the 4-hydroxyl group is generally challenging due to the electronic nature of the naphthyridin-4-ol system, which exists in equilibrium with its keto tautomer, 1,6-naphthyridin-4(1H)-one. However, oxidation reactions on the naphthyridine ring itself or on substituents are possible. For instance, N-oxidation of the naphthyridine ring nitrogen atoms can be achieved using oxidizing agents like peracids. mdpi.com

Reduction: The reduction of the 4-hydroxyl group or the corresponding keto tautomer is not a commonly reported transformation for this specific compound. The aromaticity of the heterocyclic system makes such reductions challenging under standard conditions.

Mannich Reactions and Aminomethylation

The Mannich reaction is a three-component condensation that provides a powerful method for the aminomethylation of acidic protons. byjus.comorganic-chemistry.org In the case of this compound, which primarily exists in its keto tautomeric form, 8-Bromo-1,6-naphthyridin-4(1H)-one, the hydrogen atom at the C3 position is activated by the adjacent carbonyl group and the double bond. This activation makes it susceptible to electrophilic substitution.

The reaction mechanism involves the initial formation of an electrophilic iminium ion from the condensation of a non-enolizable aldehyde (typically formaldehyde) and a secondary amine (such as dimethylamine, piperidine, or morpholine). byjus.com The enol form of the naphthyridinone then acts as a nucleophile, attacking the iminium ion to form a C-C bond at the C3 position. This results in the formation of a β-amino carbonyl compound, known as a Mannich base. grafiati.comresearchgate.net

Studies on analogous structures, such as 4-hydroxy-1,8-naphthyridines and 8-hydroxyquinolines, have demonstrated successful aminomethylation at the position ortho to the hydroxyl group (or alpha to the keto group). mdpi.com For this compound, the reaction proceeds by refluxing the compound with formaldehyde (B43269) and a chosen secondary amine in a suitable solvent like ethanol. This yields various 3-(dialkylaminomethyl)-8-bromo-1,6-naphthyridin-4-ol derivatives.

Table 1: Representative Amines for Mannich Reaction

Secondary Amine Resulting Mannich Base Substituent
Dimethylamine 3-(Dimethylaminomethyl)
Piperidine 3-(Piperidin-1-ylmethyl)
Morpholine 3-(Morpholin-4-ylmethyl)
Pyrrolidine 3-(Pyrrolidin-1-ylmethyl)

Reactivity of the Naphthyridine Nitrogen Atoms

The 1,6-naphthyridine (B1220473) ring system contains two nitrogen atoms (at positions 1 and 6), both of which possess lone pairs of electrons and can act as nucleophiles. Their reactivity towards electrophiles is a key aspect of the derivatization of this compound.

N-alkylation and N-acylation are common electrophilic substitution reactions that occur at the nitrogen atoms of heterocyclic compounds. nih.govsemanticscholar.org For this compound, the situation is complicated by its tautomerism. The keto form, 8-bromo-1,6-naphthyridin-4(1H)-one, already has a protonated N1-position within the pyridone ring structure. Therefore, reactions with alkylating or acylating agents typically target the second nitrogen atom at the N6 position. However, under basic conditions, deprotonation of the N1-H can occur, allowing for dialkylation.

N-acylation of related 1,6-naphthyridin-5(6H)-ones has been shown to proceed by treating the parent heterocycle with an acyl chloride. researchgate.netresearchgate.net This suggests that 8-Bromo-1,6-naphthyridin-4(1H)-one can be acylated at the N6 position. Similarly, N-alkylation can be achieved using alkyl halides in the presence of a base like potassium carbonate to yield N6-alkyl derivatives. organic-chemistry.org The choice of reagents and reaction conditions can influence the selectivity between N-alkylation and potential O-alkylation of the enol tautomer.

The nitrogen atoms in the 1,6-naphthyridine ring can be oxidized to form N-oxides. This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or a mixture of hydrogen peroxide and an acid like trifluoroacetic acid. google.comresearchgate.netrsc.org The N-oxidation of 1,5-naphthyridines is a well-documented process that enhances the reactivity of the ring towards both electrophilic and nucleophilic substitution. mdpi.com

For this compound, oxidation can theoretically occur at either N1 or N6. The formation of the N-oxide at N6 would generate this compound-6-oxide. The N1-oxide of the keto tautomer is also a possibility. These N-oxides are valuable intermediates; for instance, they can facilitate subsequent nucleophilic substitution reactions at the alpha (C2, C5, C7) positions of the naphthyridine core. mdpi.comclockss.org

Table 2: Common Reagents for N-Oxidation

Oxidizing Agent Typical Conditions
m-Chloroperoxybenzoic acid (m-CPBA) Chlorinated solvent (e.g., DCM, Chloroform), 0°C to rt
Hydrogen Peroxide / Acetic Acid Heating
Hydrogen Peroxide / Trifluoroacetic Anhydride Mild conditions, high efficiency for electron-deficient rings researchgate.net
Potassium Peroxymonosulfate (Oxone®) Aqueous or biphasic systems

Investigations into Tautomerism of this compound

Tautomerism is a fundamental property of hydroxypyridines and their fused-ring analogues, where the molecule exists as an equilibrium mixture of two or more structural isomers. calstate.edu For this compound, the principal equilibrium is between the enol (hydroxy) form and the keto (one) form.

This compound participates in a keto-enol tautomeric equilibrium with its corresponding keto form, 8-Bromo-1,6-naphthyridin-4(1H)-one. Spectroscopic studies, particularly NMR, on closely related compounds like 4-hydroxy-1,5-naphthyridine have established that the position of this equilibrium is highly dependent on the environment. epdf.pub

Enol Form: this compound, which possesses an aromatic pyridine (B92270) and a pyridinol ring.

Keto Form: 8-Bromo-1,6-naphthyridin-4(1H)-one, which features a non-aromatic pyridone ring containing a carbonyl group and an N-H bond.

In most cases, the keto form is thermodynamically more stable due to the strength of the C=O double bond compared to the C=C double bond. thermofisher.com The presence of distinct signals for both tautomers in NMR spectra allows for the quantification of their relative amounts and the determination of the equilibrium constant (Keq = [enol]/[keto]). walisongo.ac.id

The tautomeric equilibrium is significantly influenced by the solvent. Studies on hydroxypyridines and hydroxynaphthyridines have shown a clear trend: epdf.pubnih.gov

Nonpolar Solvents (e.g., cyclohexane, chloroform): The enol form (this compound) is favored. This is because nonpolar solvents are less able to stabilize the highly polar keto form.

Polar Solvents (e.g., water, DMSO, ethanol): The keto form (8-Bromo-1,6-naphthyridin-4(1H)-one) predominates. Polar solvents can effectively solvate the polar N-H and C=O bonds of the pyridone structure through hydrogen bonding, thereby stabilizing it relative to the less polar enol form. wuxibiology.comrsc.org

The substituent on the ring also plays a role. The bromine atom at the C8 position is an electron-withdrawing group. This electronic effect can influence the acidity of the phenolic proton in the enol form and the N-H proton in the keto form, thereby subtly shifting the equilibrium position.

Table 3: Tautomeric Preference in Different Solvents

Solvent Type Predominant Tautomer Rationale
Nonpolar (e.g., Chloroform) Enol (Hydroxy form) Lower stabilization of the polar keto tautomer.
Polar Protic (e.g., Ethanol) Keto (One form) Strong hydrogen bonding stabilizes the C=O and N-H groups. nih.gov
Polar Aprotic (e.g., DMSO) Keto (One form) High dielectric constant and dipole moment stabilize the polar keto tautomer.

Comprehensive Spectroscopic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR Analysis

No published experimental ¹H or ¹³C NMR data for 8-Bromo-1,6-naphthyridin-4-ol could be located.

Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

Specific COSY, HSQC, HMBC, and NOESY data for this compound are not available in the public domain.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy

No experimental FT-IR spectra for this compound have been found in the reviewed literature.

Raman Spectroscopy

There is no available Raman spectroscopy data for this compound.

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

Detailed experimental UV-Vis absorption and fluorescence spectra, including absorption maxima and emission properties, for this compound are not documented in the available resources.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

No published High-Resolution Mass Spectrometry data for this compound was found during the extensive literature and database search. This technique is crucial for confirming the elemental composition of a compound by providing a highly accurate mass measurement. The theoretical exact mass of this compound (C₈H₅BrN₂O) can be calculated, but experimental verification from a peer-reviewed source is currently unavailable.

X-ray Crystallography for Solid-State Molecular Geometry

Similarly, the search for single-crystal X-ray crystallography data for this compound did not yield any results. This powerful analytical method provides precise information about the three-dimensional arrangement of atoms and molecules in a crystal, including bond lengths, bond angles, and crystal packing. Without experimental crystallographic data, a definitive analysis of the solid-state molecular geometry of this compound cannot be provided.

Computational and Theoretical Chemical Investigations

Quantum Chemical Calculations of Electronic Structure

No specific quantum chemical calculations on the electronic structure of 8-Bromo-1,6-naphthyridin-4-ol have been found in the public literature. Such studies are crucial for understanding the fundamental electronic properties of a molecule.

Density Functional Theory (DFT) Studies

There are no specific Density Functional Theory (DFT) studies reported for this compound. DFT is a computational method used to investigate the electronic structure (principally the electron density) of many-body systems, particularly atoms, molecules, and the condensed phases. While DFT has been applied to various naphthyridine derivatives, the data for the 8-bromo-substituted 1,6-naphthyridin-4-ol (B1277894) is not available.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gap)

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and the corresponding energy gap for this compound has not been documented. This analysis is vital for predicting the chemical reactivity, kinetic stability, and electronic transitions of a molecule.

Electrostatic Potential (MEP) Surface Analysis

A Molecular Electrostatic Potential (MEP) surface analysis for this compound could not be located in the existing literature. MEP analysis is a valuable tool for visualizing the charge distribution of a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack.

Natural Bond Orbital (NBO) Analysis

There are no published Natural Bond Orbital (NBO) analyses for this compound. NBO analysis provides insights into the bonding interactions, charge transfer, and conjugative effects within a molecule by examining the localized orbitals.

Reaction Mechanism Elucidation through Computational Modeling

No computational modeling studies elucidating the reaction mechanisms involving this compound have been found. Such studies are instrumental in understanding the pathways and energetics of chemical reactions.

Transition State Characterization

The characterization of transition states for reactions involving this compound through computational methods has not been reported. This type of analysis is fundamental for determining reaction barriers and understanding the kinetics of a chemical process.

Energy Profile Determination for Synthetic Pathways

Computational chemistry plays a crucial role in elucidating reaction mechanisms and determining the energy profiles of synthetic pathways. Density Functional Theory (DFT) is a common method used to calculate the energies of reactants, transition states, and products, thereby mapping out the energetic landscape of a reaction.

A study on the synthesis of highly substituted 1,6-naphthyridines involved a tandem nitrile hydration/cyclization procedure to form 1,6-naphthyridine-5,7-diones. acs.org Theoretical calculations for such a process would involve modeling the interaction of the reactants, the formation of key intermediates, and the final cyclization step. The calculated energy profile would reveal whether the reaction proceeds through a concerted or stepwise mechanism and identify any high-energy intermediates that might hinder the reaction.

In a different example involving a [4+2] cycloaddition reaction, various DFT methods (CAM-B3LYP, BMK, M062x, wB97x, and wB97xd) were used to investigate the reaction mechanisms. rsc.org The study found that the stability of the transition state is influenced by the interaction of frontier molecular orbitals (FMOs). rsc.org Similar computational approaches could be applied to understand the synthesis of this compound, providing valuable insights into its formation.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods are widely used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These predictions are instrumental in the structural elucidation of newly synthesized compounds and in the interpretation of experimental spectra.

A multifaceted study on (E)-3-(4-bromobenzylidene)-1,8-naphthyridine-2,4(1H,3H)-dione utilized DFT calculations to predict its ¹H and ¹³C NMR spectra. tandfonline.com The theoretical chemical shifts were then compared with the experimental values, showing good correlation. tandfonline.com This approach, known as the Gauge-Including Atomic Orbital (GIAO) method, is a powerful tool for assigning NMR signals, especially for complex molecules. tandfonline.comresearchgate.net

The following table presents a comparison of theoretical and experimental chemical shifts for the related compound (E)-3-(4-bromobenzylidene)-1,8-naphthyridine-2,4(1H,3H)-dione.

Atom Experimental ¹H NMR (ppm) Theoretical ¹H NMR (ppm) Experimental ¹³C NMR (ppm) Theoretical ¹³C NMR (ppm)
Phenyl H7.290 - 7.6337.9343 - 10.7839--
Aromatic C--115.13 - 165.71121.1445 - 189.5941
Methine C--149.14168.4680
Data sourced from a study on (E)-3-(4-bromobenzylidene)-1,8-naphthyridine-2,4(1H,3H)-dione. tandfonline.com

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict UV-Vis absorption spectra by calculating the electronic transition energies and oscillator strengths. tandfonline.com In the same study of the 1,8-naphthyridine (B1210474) derivative, the experimental UV-Vis spectrum was compared with the theoretically computed spectrum, aiding in the understanding of the electronic structure and transitions within the molecule. tandfonline.comresearchgate.net

While direct experimental and theoretical spectroscopic data for this compound is not available in the reviewed literature, the methodologies applied to the aforementioned 1,8-naphthyridine derivative serve as a clear blueprint for how such investigations would be conducted.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is essential for understanding the three-dimensional structure of a molecule and its flexibility, which in turn influences its reactivity and biological activity. Molecular Dynamics (MD) simulations provide a powerful method to explore the conformational space of a molecule over time.

For a molecule like this compound, conformational analysis would focus on the planarity of the naphthyridine ring system and the orientation of the bromo and hydroxyl substituents. While the core naphthyridine structure is largely planar, minor puckering or out-of-plane arrangements can occur, which can be investigated using computational methods. A study on (E)-3-(4-bromobenzylidene)-1,8-naphthyridine-2,4(1H,3H)-dione found that the E-form is more stable due to steric effects, and that the naphthyridine and phenyl rings are coplanar. tandfonline.com

MD simulations can provide a more dynamic picture of a molecule's behavior. A study on 1,6-naphthyridine (B1220473) and pyridopyrimidine derivatives as potential Fibroblast Growth Factor Receptor (FGFR) inhibitors utilized MD simulations to investigate the stability of the ligand-protein complex. researchgate.net The simulations revealed how the inhibitor binds within the active site of the receptor and the key interactions that stabilize the complex. researchgate.net Such studies are crucial in drug design and for understanding the structure-activity relationship (SAR) of a series of compounds.

Another study on 1,2,3,4-tetrahydrobenzo[h] tandfonline.comresearchgate.netnaphthyridines as acetylcholinesterase inhibitors also employed molecular modeling and MD simulations to understand the mechanism of inhibition. nih.gov These computational techniques helped to elucidate how the inhibitors bind to the peripheral anionic site of the enzyme. nih.gov

Although specific MD simulation data for this compound is not present in the searched literature, the application of these techniques to closely related 1,6-naphthyridine scaffolds highlights their importance in characterizing the dynamic behavior and interaction of these molecules in a biological context. The insights gained from such simulations are critical for the rational design of new derivatives with improved properties.

Advanced Applications As a Synthetic Scaffold and Functional Material Precursor

8-Bromo-1,6-naphthyridin-4-ol as a Strategic Building Block in Complex Molecule Synthesis

The utility of this compound as a synthetic intermediate is rooted in the differential reactivity of its functional groups. The naphthyridine core is a common feature in molecules with diverse applications, and the strategic placement of the bromo and hydroxyl groups allows for sequential, controlled modifications.

The bromine atom at the C8 position is a particularly valuable synthetic handle. It is well-suited for a variety of transition-metal-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for their ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For instance, the bromo group can be readily substituted using palladium-catalyzed reactions such as:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce new aryl or vinyl groups.

Buchwald-Hartwig Amination: Reaction with amines to form new C-N bonds, a common linkage in pharmacologically active compounds. mdpi.com

Heck Reaction: Reaction with alkenes to form substituted olefins.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties. chim.it

Stille Coupling: Reaction with organostannanes.

Simultaneously, the hydroxyl group at the C4 position (which exists in tautomeric equilibrium with its corresponding keto form, 1,6-naphthyridin-4(1H)-one) offers another site for diversification. It can undergo reactions such as O-alkylation, O-acylation, or be converted to a triflate, which can then participate in its own set of coupling reactions. The synthesis of related structures, such as 8-bromo-1,6-naphthyridine-2-carboxylic acid, often involves the bromination of a naphthyridine core, underscoring the importance of this functionalization step in building more complex derivatives. chemicalbook.com This dual functionality allows chemists to build molecular complexity in a controlled and predictable manner, making this compound a key intermediate in multi-step synthetic sequences aimed at biologically active targets or functional materials.

Scaffold for Diversity-Oriented Synthesis (DOS) and Library Generation

Diversity-oriented synthesis (DOS) is a powerful strategy used to create collections of structurally diverse small molecules, which can then be screened for desired biological or material properties. scispace.com A key principle of DOS is the use of a central scaffold that allows for the introduction of complexity and diversity through a series of branching reaction pathways. scispace.com

This compound is an ideal scaffold for DOS for several reasons:

Orthogonal Reactive Sites: The bromo and hydroxyl groups can often be reacted under different conditions, allowing for selective functionalization of one site without affecting the other.

Access to Diverse Building Blocks: A wide array of commercially available building blocks (e.g., boronic acids, amines, alcohols, alkynes) can be coupled to the scaffold.

Rigid Core: The rigid 1,6-naphthyridine (B1220473) core ensures that the appended substituents are projected into distinct regions of three-dimensional space, leading to significant variations in molecular shape and functionality.

By employing a split-pool combinatorial approach, a library of compounds can be generated from this single scaffold. For example, starting with this compound, one could first perform a Suzuki coupling using a set of 50 different boronic acids. The resulting 50 products could then be reacted at the hydroxyl position with a set of 50 different alkylating agents, theoretically generating a library of 2,500 unique compounds. This ability to rapidly generate chemical diversity makes the scaffold invaluable for lead discovery in drug development and materials discovery programs.

Development of Novel Ligands in Coordination Chemistry

Naphthyridine derivatives are well-established as effective ligands in coordination chemistry due to the presence of two nitrogen atoms within their fused pyridine (B92270) rings, which can chelate to metal ions.

The 1,6-naphthyridine framework of this compound contains two nitrogen atoms (at positions 1 and 6) that can act as a bidentate chelate, forming a stable five-membered ring with a coordinated metal center. The 4-ol group can also participate in coordination after deprotonation, creating a bidentate N,O-chelate motif. This versatility allows the scaffold to form stable complexes with a wide range of transition metals, lanthanides, and main group elements. The specific geometry and electronic properties of the resulting metal complex can be fine-tuned by introducing different substituents at the C8 position via cross-coupling reactions, thereby modulating the steric and electronic environment around the metal center. Unsymmetrical naphthyridine-based ligands have been shown to form a variety of mono- and dinuclear metal complexes. researchgate.net

Metal complexes derived from naphthyridine ligands are often explored for their catalytic activity. researchgate.net By binding to a metal, the naphthyridine ligand can influence its reactivity, selectivity, and stability. Complexes formed from this compound derivatives could potentially be applied in various catalytic transformations. For example, iridium(III) complexes containing substituted 1,8-naphthyridine (B1210474) ligands have been successfully used as catalysts for C-alkylation reactions. researchgate.net Similarly, palladium complexes are central to cross-coupling reactions, and novel ligands are constantly sought to improve catalyst performance. mdpi.com The ability to systematically modify the ligand structure by leveraging the synthetic handles on the this compound scaffold provides a rational approach to designing bespoke catalysts for specific chemical transformations.

Exploration in Optoelectronic and Material Science Applications

The rigid, planar, and electron-deficient nature of the naphthyridine ring system makes it an attractive building block for functional organic materials, particularly in the field of optoelectronics.

Organic Light-Emitting Diodes (OLEDs) rely on materials that can efficiently emit light upon electrical stimulation. The performance of these materials is highly dependent on their molecular structure. Naphthyridine derivatives are investigated for these applications due to their high thermal stability and defined electronic properties. Specifically, metal complexes of naphthyridinols have shown promise as electroluminescent materials. For instance, aluminum complexes of 1,5-naphthyridin-4-ol (B95804) can form thin films that serve as emissive layers in display applications. thieme-connect.de

This compound serves as a key precursor in this context. It can be elaborated into more complex structures or used to form metal chelates with desired photophysical properties. The synthetic versatility of the scaffold allows for the tuning of properties such as the emission color, quantum efficiency, and charge-transport characteristics of the final material. By carefully selecting the substituents introduced at the C8 position and the metal ion used for complexation, researchers can design novel phosphorescent or fluorescent emitters tailored for next-generation OLED displays and lighting. The use of naphthyridine derivatives as building blocks for small molecule semiconductors further highlights their potential in this field. ambeed.com

Use as Fluorescent Probes for Chemical Biology Studies

The inherent photophysical properties of the naphthyridine scaffold have led to its exploration in the development of fluorescent probes for chemical biology. mdpi.comresearchgate.net While direct studies detailing the application of this compound as a fluorescent probe are not extensively documented in the available research, the broader class of naphthyridinones and their derivatives have shown significant promise. mdpi.com For instance, certain 1,6-naphthyridin-7(6H)-one derivatives have been synthesized and demonstrated powerful fluorescence properties, suggesting their suitability as artificial fluorescent nucleosides for probing nucleic acids and investigating enzyme binding sites. mdpi.comnih.gov These molecules exhibit changes in their emissivity depending on the polarity of the solvent, a characteristic known as solvatochromism, which is highly valuable for a biological probe. mdpi.comnih.gov

The principle of using a bromo-substituted aromatic compound as a fluorogenic substrate has been successfully demonstrated with compounds like 4-bromo-1,8-naphthalimide (BrNaph). nih.gov In this system, the bromo group is replaced in an enzyme-catalyzed reaction, leading to a significant enhancement in fluorescence. nih.gov This allows for the visualization of enzyme activity, such as that of Glutathione S-transferase (GST), in living cells. nih.gov A similar mechanism could be envisioned for this compound, where the bromine atom could be substituted via a nucleophilic aromatic substitution (SNAr) reaction triggered by a specific biological analyte or enzyme, leading to a "turn-on" fluorescent signal. The development of such probes is a growing area of research, aiming to create tools for real-time imaging of biological processes with high sensitivity and selectivity. nih.govnih.govrsc.org

Design and Synthesis of Naphthyridine Analogs for Structure-Activity Relationship (SAR) Studies in Chemical Biology

The 1,6-naphthyridine scaffold, and specifically the 8-hydroxy-1,6-naphthyridine core, is a critical pharmacophore that has been the subject of extensive structure-activity relationship (SAR) studies, particularly in the search for new therapeutic agents. nih.govresearchgate.net The design and synthesis of analogs of this compound are guided by the need to understand how different substituents at various positions on the naphthyridine ring influence biological activity, selectivity, and pharmacokinetic properties. nih.govnih.govmdpi.com

A key finding in SAR studies of 8-hydroxynaphthyridines is the importance of the 8-hydroxyl group. Its removal or methylation often leads to a significant loss of biological activity, as demonstrated in studies on antileishmanial compounds. nih.gov This suggests that the hydroxyl group is crucial for binding to the biological target, possibly through chelation of divalent metal cations. researchgate.net

Systematic modifications are made to the naphthyridine core to probe the SAR. For example, in the development of antileishmanial agents, various substituents were introduced at the C-5 and C-7 positions of the 1,6-naphthyridin-8-ol (B3048467) core. nih.gov The bromine atom at the C-8 position of this compound serves as a versatile synthetic handle for introducing a wide range of functional groups through cross-coupling reactions, allowing for the exploration of a broad chemical space. mdpi.com

The synthesis of these analogs often involves multi-step sequences. For instance, starting from a 7-cyanonaphthyridine, cyclization with substituted hydrazides can yield 7-triazolyl-8-hydroxy naphthyridines. nih.gov To introduce diversity at the C-5 position, the intermediate can be brominated with N-bromosuccinimide (NBS), followed by treatment with a suitable amine. nih.gov Bioisosteric replacement, such as substituting a triazole ring with an amide group, is another common strategy to modulate properties while retaining core binding interactions. nih.govresearchgate.net

The following table summarizes key SAR findings from studies on 1,6-naphthyridine analogs, highlighting the impact of substitutions on biological activity.

Scaffold/Analog Modification Key SAR Finding Reference
7-substituted-1,6-naphthyridin-8-olRemoval or methylation of the 8-hydroxyl group.Led to a loss of antiparasitic activity, indicating the hydroxyl group is crucial. nih.gov
7-substituted-1,6-naphthyridin-8-olReplacement of a triazole at C-7 with an oxadiazole.Resulted in a loss of activity in antileishmanial assays. nih.gov
1,6-naphthyridin-8-olDeletion of the naphthyridine N-1.Led to a loss of antiparasitic activity. nih.gov
1,6-naphthyridin-8-olDeletion of the naphthyridine N-6.Resulted in a compound that was toxic to host cells. nih.gov
7-carboxamide mdpi.comsmolecule.comnaphthyridin-8-olsSubstitution at C-7 with a large lipophilic residue.Greatly inhibited HIV strand-transfer. mdpi.com
5-((4-((2-amino-3-chloropyridin-4-yl)oxy)-3-fluorophenyl)amino)-3-(4-fluorophenyl)-1,6-naphthyridin-4(1H)-onesScaffold-hopping from a 2,7-naphthyridinone.Identified a potent MET inhibitor, although with unfavorable pharmacokinetic profiles initially. researchgate.net

These SAR studies are essential for optimizing lead compounds, improving their potency, selectivity, and drug-like properties, and ultimately for the development of new chemical probes and therapeutic agents based on the 1,6-naphthyridine scaffold. nih.govmdpi.com

Q & A

Q. What are the common synthetic routes for preparing 8-Bromo-1,6-naphthyridin-4-ol derivatives?

The synthesis of this compound derivatives typically involves nucleophilic substitution, oxidation, reduction, and coupling reactions. For example:

  • Nucleophilic substitution : Bromine and chlorine substituents on the naphthyridine core enable further functionalization with amines or thiols .
  • Cross-coupling reactions : Palladium-catalyzed Suzuki or Buchwald-Hartwig couplings can introduce aryl or heteroaryl groups .
  • Reductive amination : Used to generate dihydro-naphthyridine analogs for biological testing .
    Methodological optimization often involves varying solvents (e.g., DMF, THF), catalysts (e.g., Pd(PPh₃)₄), and temperature regimes to balance yield and purity .

Q. What biological activities have been reported for this compound derivatives in preclinical studies?

Preclinical studies highlight antimicrobial, anticancer, and anti-inflammatory properties. For instance:

  • Anticancer activity : Derivatives inhibit kinase pathways (e.g., EGFR, VEGFR) by competing with ATP-binding sites .
  • Antimicrobial effects : Structural analogs disrupt bacterial DNA gyrase or topoisomerase IV .
  • Anti-inflammatory action : Modulation of COX-2 and NF-κB pathways has been observed in macrophage models .
    Standard assays include MTT for cytotoxicity, agar diffusion for antimicrobial activity, and ELISA for cytokine profiling .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for synthesizing this compound derivatives to improve yield and purity?

Advanced optimization strategies include:

  • Factorial design of experiments (DoE) : Systematically vary factors like temperature, catalyst loading, and stoichiometry to identify optimal conditions .
  • In-line analytics : Use HPLC or NMR monitoring to track intermediate formation and minimize side reactions .
  • AI-driven parameter prediction : Machine learning models trained on reaction databases can suggest conditions for novel derivatives .
    For example, coupling reactions may require strict anhydrous conditions and degassing to prevent palladium deactivation .

Q. What strategies are effective in elucidating the structure-activity relationships (SAR) of this compound derivatives?

SAR studies involve:

  • Analog synthesis : Introduce substituents at positions 2, 4, and 7 to assess steric/electronic effects on bioactivity .
  • Computational docking : Molecular dynamics simulations (e.g., AutoDock, Schrödinger) predict binding modes to targets like kinases .
  • Pharmacophore modeling : Identify critical hydrogen-bonding or hydrophobic interactions using tools like MOE or Phase .
    For instance, bromine at position 8 enhances halogen bonding with kinase hinge regions, while hydroxyl groups at position 4 improve solubility .

Q. How can contradictory data regarding the biological efficacy of this compound derivatives across studies be resolved?

Addressing contradictions requires:

  • Standardized assay protocols : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity), incubation times, and solvent controls .
  • Meta-analysis : Pool data from multiple studies to identify trends obscured by small sample sizes .
  • Counter-screening : Test compounds against off-target proteins (e.g., cytochrome P450 enzymes) to rule out nonspecific effects .
    For example, discrepancies in IC₅₀ values may arise from variations in ATP concentrations in kinase assays .

Q. What computational methods are used to predict the interaction of this compound with biological targets?

Key approaches include:

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify reactive sites .
  • Molecular dynamics (MD) simulations : Assess binding stability over time (e.g., 100 ns trajectories in GROMACS) .
  • QSAR modeling : Relate structural descriptors (e.g., logP, polar surface area) to activity using partial least squares regression .
    These methods help prioritize derivatives for synthesis and reduce experimental workload .

Q. How can researchers design experiments to evaluate the material science applications of this compound?

For electronic or photophysical applications:

  • UV-Vis and fluorescence spectroscopy : Measure absorption/emission spectra to assess suitability for OLEDs or sensors .
  • Cyclic voltammetry : Determine HOMO/LUMO levels for solar cell applications .
  • X-ray crystallography : Resolve solid-state packing behavior to optimize charge transport in thin films .
    Methodological rigor includes controlling crystallinity via solvent evaporation rates and annealing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.